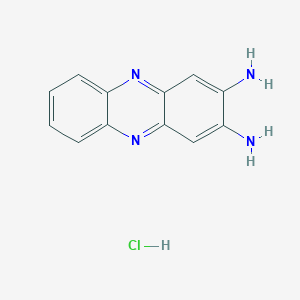

Phenazine-2,3-diamine, chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenazine-2,3-diamine, chloride is a useful research compound. Its molecular formula is C12H11ClN4 and its molecular weight is 246.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Phenazine-2,3-Diamine, Chloride

The synthesis of this compound typically involves the reaction of o-phenylenediamine with copper chloride under specific conditions. A notable method includes refluxing o-phenylenediamine and cupric chloride in acetonitrile for 24 hours, followed by crystallization from dimethylformamide (DMF) and diethyl ether to yield brown crystals of the target compound .

Phenazine derivatives have been extensively studied for their biological properties. The following table summarizes key findings regarding the biological activity of phenazine-2,3-diamine and its derivatives:

Analytical Applications

Phenazine-2,3-diamine has found applications in analytical chemistry due to its luminescent properties. It serves as a marker in fluorimetric assays for enzyme activity and has been employed in the detection of laccase activity . The compound's ability to luminesce in polar solvents enhances its utility in biochemical assays.

Case Studies

-

Antiviral Studies Against SARS-CoV-2 :

A recent study synthesized a hydrated form of phenazine-2,3-diamine chloride which showed promising antiviral properties against SARS-CoV-2. Molecular docking simulations indicated strong binding affinities with viral proteins, suggesting potential as a therapeutic agent . -

Inhibition of Dengue Virus Protease :

Research on imidazole phenazine derivatives demonstrated their effectiveness as inhibitors of the DENV2 NS2B-NS3 protease, with promising IC50 values indicating their potential as lead compounds for dengue treatment .

Análisis De Reacciones Químicas

Metal-Catalyzed Oxidative Coupling

Phenazine-2,3-diamine hydrochloride is synthesized via oxidative coupling of o-phenylenediamine (OPD) using copper(II) chloride or iron(III) chloride as catalysts .

Reaction conditions :

Proposed mechanism :

-

Two OPD molecules undergo dehydrogenation, forming phenazine-2,3-diamine.

-

In situ HCl addition yields the hydrochloride salt.

Key data :

| Catalyst | Solvent | Time (h) | Yield (%) | Crystallization Method |

|---|---|---|---|---|

| CuCl₂ | Methanol | 8–24 | 60–85 | Methanol/NaOCH₃ |

| FeCl₃ | H₂O/HCl | 12–24 | 70–80 | pH adjustment (KOH/acetic acid) |

Equation :

2C6H4(NH2)2+CuCl2→C12H10N4⋅HCl+2H2O+Cu

π–π Stacking and Hydrogen Bonding

Phenazine-2,3-diamine forms crystalline structures via intermolecular interactions:

-

Methanol clathrates : Two methanol molecules per phenazine unit in the crystal lattice .

-

DMF/ether cocrystals : Brown crystals obtained by DMF/ether diffusion .

XRD data :

pH-Dependent Product Formation

Adjusting post-synthesis pH yields derivatives:

-

Alkaline conditions (KOH): Precipitates pure phenazine-2,3-diamine .

-

Acidic conditions (pH 4.5): Forms 2-amino-3-hydroxyphenazine .

DNA Binding

Phenazine-2,3-diamine binds salmon sperm DNA (SS-DNA) via groove binding or intercalation :

Fluorescence quenching :

Thermal denaturation :

Cytotoxicity

While specific cytotoxicity data for the hydrochloride salt is limited, phenazine derivatives exhibit:

Comparative Analysis of Synthetic Methods

Reaction Challenges and Optimization

Propiedades

Número CAS |

76190-35-7 |

|---|---|

Fórmula molecular |

C12H11ClN4 |

Peso molecular |

246.69 g/mol |

Nombre IUPAC |

phenazine-2,3-diamine;hydrochloride |

InChI |

InChI=1S/C12H10N4.ClH/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11;/h1-6H,13-14H2;1H |

Clave InChI |

QUTVCPKWEFTMQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N.Cl |

SMILES canónico |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.